

4-Chloro-2-(trifluoromethyl)quinazoline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-2-(trifluoromethyl)quinazoline
Cat. No.:	B1586263

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-2-(trifluoromethyl)quinazoline**: A Core Scaffold in Modern Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-(trifluoromethyl)quinazoline**, a pivotal heterocyclic building block in contemporary drug discovery and development. We will delve into its fundamental chemical and physical properties, explore common synthetic routes and key reactivity patterns, and highlight its significant applications, particularly in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical biology, and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.^{[1][2][3]} Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The strategic incorporation of substituents onto the quinazoline ring system allows for the fine-tuning of a compound's pharmacological profile,

including its potency, selectivity, and pharmacokinetic properties. **4-Chloro-2-(trifluoromethyl)quinazoline** has emerged as a particularly valuable intermediate due to the distinct reactivity of its substituents, which allows for sequential and site-selective modifications.

Core Compound Profile: 4-Chloro-2-(trifluoromethyl)quinazoline

Chemical Structure:

Caption: Chemical structure of **4-Chloro-2-(trifluoromethyl)quinazoline**.

This key intermediate is characterized by a quinazoline core substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position. The electron-withdrawing nature of both the trifluoromethyl group and the nitrogen atoms in the ring system significantly influences the reactivity of the C4-chloro substituent, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **4-Chloro-2-(trifluoromethyl)quinazoline** is provided in the table below. This data is essential for its proper handling, storage, and characterization.

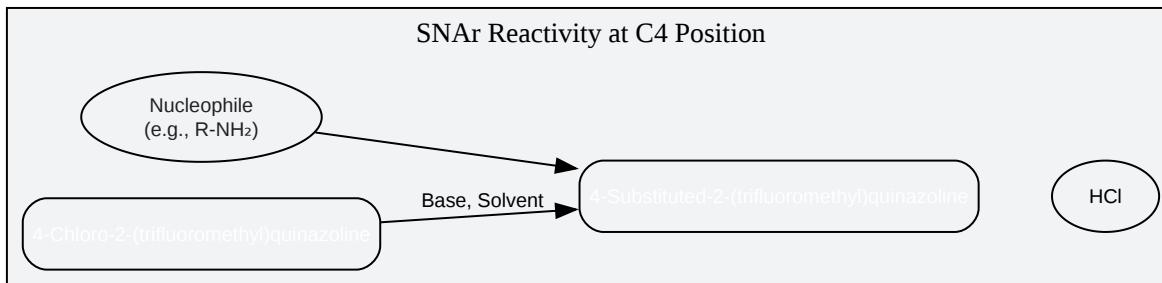
Property	Value	Source(s)
Molecular Formula	C ₉ H ₄ ClF ₃ N ₂	[4][5][6]
Molecular Weight	232.59 g/mol	[4][5][7][8]
CAS Number	52353-35-2	[4][7][9]
Appearance	Solid	
Melting Point	65-68 °C	[7]
Purity	Typically ≥95-97%	[4][7]
Storage Conditions	Room temperature, sealed in a dry environment	[4][5]

Spectroscopic Data: While detailed spectra are best obtained from the supplier's Certificate of Analysis, general spectroscopic characteristics (such as NMR) are available from chemical databases and literature.[10]

Synthesis and Reactivity

General Synthetic Approach

The synthesis of **4-Chloro-2-(trifluoromethyl)quinazoline** typically involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination. A common precursor is 2-amino-N-(2,2,2-trifluoroacetyl)benzamide, which can be cyclized and then chlorinated using reagents like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2) to yield the final product.[11]


[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **4-Chloro-2-(trifluoromethyl)quinazoline**.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of **4-Chloro-2-(trifluoromethyl)quinazoline** in medicinal chemistry stems from the high reactivity of the C4-chloro group towards nucleophiles.[12] The presence of the electron-withdrawing trifluoromethyl group at C2 and the quinazoline ring nitrogens makes the C4 position highly electron-deficient and thus susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[13]

This regioselective substitution is a cornerstone for building molecular diversity.[12] The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated. The second position (C2) is significantly less reactive, allowing for selective functionalization at the C4 position.[12]

[Click to download full resolution via product page](#)

Caption: Regioselective SNA_r reaction at the C4 position.

Applications in Drug Discovery and Development

The 4-aminoquinazoline scaffold, readily accessible from 4-chloroquinazoline precursors, is a key component in numerous approved drugs and clinical candidates, particularly in oncology. [14] These compounds often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.

By reacting **4-Chloro-2-(trifluoromethyl)quinazoline** with various anilines and other amines, researchers can generate large libraries of compounds for screening against panels of kinases and other biological targets.[13] The trifluoromethyl group can enhance metabolic stability and binding affinity through favorable interactions with the target protein.

Examples of therapeutic areas where quinazoline derivatives are prominent include:

- Oncology: As inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other tyrosine kinases.[3]
- Antiviral Agents: Targeting viral enzymes essential for replication.[2]
- Anti-inflammatory Drugs: Modulating inflammatory signaling pathways.[2]
- Central Nervous System (CNS) Disorders: Acting on various receptors and enzymes in the brain.

Experimental Protocol: Representative SNAr Reaction

The following is a generalized, representative protocol for the N-arylation of **4-Chloro-2-(trifluoromethyl)quinazoline** with a primary aniline.

Objective: To synthesize a 4-anilino-2-(trifluoromethyl)quinazoline derivative.

Materials:

- **4-Chloro-2-(trifluoromethyl)quinazoline**
- Substituted Aniline (1.0 - 1.2 equivalents)
- Anhydrous solvent (e.g., Dioxane, Isopropanol, or DMF)
- Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2-3 equivalents)
- Reaction vessel with magnetic stirrer and reflux condenser
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add **4-Chloro-2-(trifluoromethyl)quinazoline** (1.0 eq) and the chosen anhydrous solvent.
- Addition of Reagents: Add the substituted aniline (1.0-1.2 eq) to the stirred solution, followed by the base (2-3 eq).
- Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and reflux, and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.[\[12\]](#)
- Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

- Purification: The crude product is then purified. This typically involves diluting the residue with water and extracting with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Further purification can be achieved by column chromatography or recrystallization to yield the pure 4-anilino-2-(trifluoromethyl)quinazoline product.

Safety and Handling

4-Chloro-2-(trifluoromethyl)quinazoline is an irritant and should be handled with appropriate safety precautions.

- Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[7\]](#)
- Precautionary Statements:
 - Use only in a well-ventilated area, such as a chemical fume hood.[\[15\]](#)[\[16\]](#)[\[17\]](#)
 - Avoid breathing dust, fumes, or vapors.[\[16\]](#)[\[17\]](#)
 - Wash hands and any exposed skin thoroughly after handling.[\[16\]](#)
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[16\]](#)[\[17\]](#)
- First Aid:
 - Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[16\]](#)[\[18\]](#)
 - Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[\[16\]](#)
 - Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[16\]](#)[\[18\]](#)
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[\[16\]](#)[\[18\]](#)

- Storage: Store in a tightly closed container in a dry, well-ventilated place.[16][18]

Conclusion

4-Chloro-2-(trifluoromethyl)quinazoline is a high-value chemical intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its well-defined reactivity allows for the efficient and regioselective synthesis of diverse libraries of quinazoline-based compounds. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher aiming to leverage this powerful scaffold in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 4-chloro-2-(trifluoromethyl)quinazoline - CAS:52353-35-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. PubChemLite - 4-chloro-2-(trifluoromethyl)quinazoline (C9H4ClF3N2) [pubchemlite.lcsb.uni.lu]
- 7. 52353-35-2 Cas No. | 4-Chloro-2-(trifluoromethyl)quinazoline | Apollo [store.apolloscientific.co.uk]
- 8. 4-Chloro-6-(trifluoromethyl)quinazoline | C9H4ClF3N2 | CID 21075095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 4-CHLORO-2-(TRIFLUOROMETHYL)-6-IODOQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [4-Chloro-2-(trifluoromethyl)quinazoline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586263#4-chloro-2-trifluoromethyl-quinazoline-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com